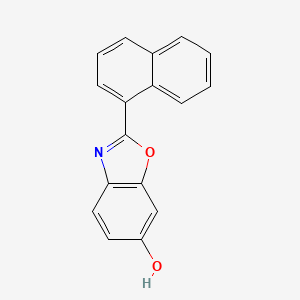

2-Naphthalen-1-yl-benzooxazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H11NO2 |

|---|---|

Molecular Weight |

261.27 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1,3-benzoxazol-6-ol |

InChI |

InChI=1S/C17H11NO2/c19-12-8-9-15-16(10-12)20-17(18-15)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,19H |

InChI Key |

LYJKLNQQSXCGDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC4=C(O3)C=C(C=C4)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Naphthalen 1 Yl Benzooxazol 6 Ol and Its Analogues

Established Synthetic Pathways to the Benzoxazole (B165842) Ring System

The construction of the benzoxazole ring is a cornerstone of many synthetic endeavors, driven by the significant biological activities exhibited by this heterocyclic scaffold. mdpi.comacs.orgnih.gov Generally, these syntheses involve the condensation of a ortho-aminophenol with a suitable carboxylic acid derivative or its precursor. nih.govnih.govnih.gov

Oxidative Condensation of ortho-Aminophenols with Carboxylic Acid Derivatives

A prevalent and classical method for synthesizing 2-substituted benzoxazoles is the direct condensation of ortho-aminophenols with carboxylic acids or their derivatives, such as acid chlorides, esters, or amides. nih.govnih.gov This reaction is typically promoted by dehydrating agents or proceeds under high temperatures to facilitate the cyclization and subsequent aromatization to the benzoxazole ring. The reaction of o-aminophenols with aldehydes, another common approach, requires an oxidant to achieve the final benzoxazole product. acs.orgnih.gov

A variety of catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of these condensation reactions. For instance, triflic anhydride (B1165640) (Tf₂O) in the presence of 2-fluoropyridine (B1216828) has been used to activate tertiary amides for reaction with 2-aminophenols, leading to the formation of 2-substituted benzoxazoles through a cascade of nucleophilic addition, intramolecular cyclization, and elimination. mdpi.comnih.gov This method offers a mild and effective route to a diverse range of benzoxazole derivatives. mdpi.comnih.gov Other catalytic systems, including those based on iron, have also been employed for the redox condensation of o-hydroxynitrobenzenes with alcohols, providing access to 2-substituted benzoxazoles. organic-chemistry.org

Metal-Catalyzed Intramolecular Cyclization Approaches

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzoxazoles, often offering milder reaction conditions and greater functional group tolerance. acs.org Copper-catalyzed intramolecular C-O bond formation via C-H functionalization is a notable example. acs.orgacs.orgnih.gov This approach allows for the synthesis of functionalized benzoxazoles from anilides, using air as a terminal oxidant. acs.orgacs.orgnih.gov The regioselectivity of this cyclization can be influenced by the substitution pattern on the anilide, with reactions often proceeding at the less sterically hindered position. acs.orgacs.org

Copper catalysts, in various forms, have been widely explored for benzoxazole synthesis. organic-chemistry.org For example, copper(II) oxide nanoparticles have been used to catalyze the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Another strategy involves the copper-catalyzed hydroamination of alkynones with 2-aminophenols, followed by intramolecular cyclization. rsc.org Palladium- and other transition metal-based catalysts have also found application in the synthesis of benzoxazoles through various cross-coupling and cyclization strategies. nih.gov

Cyclizing Agent-Mediated Methods (e.g., Polyphosphoric Acid)

Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting the cyclization of o-aminophenols with carboxylic acids to form benzoxazoles. nih.govacs.orgsciencemadness.org PPA serves as both a solvent and a dehydrating agent, facilitating the key condensation and cyclization steps. acs.orgsciencemadness.org Mechanistic studies have shown that in PPA, the carboxylic acid is activated through the formation of a mixed anhydride with phosphoric acid. acs.orgsciencemadness.orgcolab.ws The amino group of the o-aminophenol, which is protonated in the acidic medium, then reacts with this activated species, leading to the formation of an intermediate that subsequently cyclizes to the benzoxazole. acs.orgsciencemadness.org The efficiency of the reaction is dependent on the P₂O₅ content of the PPA. acs.org A mixture of phosphorus pentoxide and methanesulfonic acid can serve as a less viscous alternative to PPA. acs.orgsciencemadness.org

Other acidic catalysts, such as fluorophosphoric acid, have also been demonstrated to be effective for the synthesis of benzoxazole derivatives from o-aminophenols and aldehydes under mild conditions. nih.gov

Targeted Synthesis of Naphthalene-Substituted Benzoxazole Derivatives

The synthesis of the specific compound 2-naphthalen-1-yl-benzooxazol-6-ol requires not only the formation of the benzoxazole core but also the specific placement of the naphthalen-1-yl group at the 2-position and a hydroxyl group at the 6-position of the benzoxazole ring.

Strategies for Incorporating the Naphthalen-1-yl Moiety

The incorporation of the naphthalen-1-yl group at the 2-position of the benzoxazole ring is typically achieved by using a naphthalene-1-carboxylic acid derivative as the coupling partner with the appropriate o-aminophenol. For instance, the condensation of 4-hydroxy-2-aminophenol with naphthalene-1-carboxylic acid or its corresponding acid chloride in the presence of a suitable cyclizing agent like PPA would directly lead to the desired 2-(naphthalen-1-yl)-1,3-benzoxazol-6-ol.

Alternative strategies could involve the use of naphthalene-1-carbaldehyde in an oxidative condensation with 4-hydroxy-2-aminophenol. The choice of synthetic route would depend on the availability of starting materials and the desired reaction conditions. There are many established methods for synthesizing naphthalene (B1677914) derivatives, such as the Haworth synthesis, which can provide access to the necessary naphthalene-based starting materials. youtube.com

Regioselective Functionalization at the Benzoxazol-6-ol Position

Achieving regioselective functionalization to place the hydroxyl group at the 6-position of the benzoxazole ring is critical. This is most directly accomplished by starting with a pre-functionalized o-aminophenol, namely 4-hydroxy-2-aminophenol. The electronic properties and directing effects of the substituents on the o-aminophenol ring can influence the cyclization reaction.

In cases where direct synthesis with the hydroxyl group is not feasible, a protecting group strategy might be employed. For example, a methoxy (B1213986) group could be present on the starting o-aminophenol (4-methoxy-2-aminophenol), and the final step of the synthesis would involve the deprotection of this methoxy group to reveal the free hydroxyl group at the 6-position.

Furthermore, metal-catalyzed C-H functionalization reactions can offer regioselective control. acs.orgacs.org For instance, the copper-catalyzed intramolecular oxidative C-O coupling of anilides can be directed by substituents on the aniline (B41778) ring. acs.orgacs.org While not directly demonstrated for the 6-ol position, the principles of regioselective C-H activation could potentially be applied to introduce or modify substituents at specific positions on the benzoxazole core.

Multi-Step Synthesis Employing Key Intermediate Precursors

The construction of the this compound framework and its analogues often involves a multi-step approach centered around the condensation of key intermediate precursors. A common and versatile method is the reaction between a 2-aminophenol (B121084) derivative and a suitable carboxylic acid or aldehyde. eurekaselect.comjetir.org

In a typical synthesis, 4-amino-3-hydroxy-phenol would serve as the key precursor for the benzoxazole core, while 1-naphthaldehyde (B104281) or 1-naphthoic acid would provide the naphthalen-1-yl moiety. The general mechanism involves the initial formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the final benzoxazole ring. rsc.org The reaction can be promoted by various catalysts and reaction conditions. For instance, the use of ammonium (B1175870) chloride as a catalyst in ethanol (B145695) at elevated temperatures has been reported for the synthesis of similar benzoxazole derivatives. jetir.org

Another strategy involves the use of ortho-haloanilides. A copper-catalyzed cyclization of N-(2-halophenyl)benzamides can be employed to form the benzoxazole ring. organic-chemistry.org This method offers an alternative route where the amide bond is formed first, followed by the ring closure. The choice of precursors and the specific synthetic route can be adapted to achieve the desired substitution pattern on both the benzoxazole and naphthalene rings, allowing for the creation of a diverse library of analogues.

| Precursor 1 | Precursor 2 | Key Intermediate |

| Substituted 2-aminophenol | Substituted naphthaldehyde | Schiff base |

| Substituted 2-aminophenol | Substituted naphthoic acid | Amide |

| Substituted o-haloanilide | N/A (intramolecular) | N-(2-halophenyl)benzamide |

Emerging Synthetic Techniques for Benzoxazole Derivatives

Recent research has focused on developing more efficient, sustainable, and environmentally friendly methods for the synthesis of benzoxazoles. These emerging techniques offer advantages over traditional methods in terms of reaction times, yields, and environmental impact.

Nanocatalyst-Mediated Synthesis

The use of nanocatalysts has gained significant traction in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net Various nanocatalysts have been successfully employed for the synthesis of benzoxazole derivatives.

One notable example is the use of magnetically recoverable Fe3O4@SiO2-SO3H nanoparticles. ajchem-a.com These catalysts facilitate the condensation of 2-aminophenols with aldehydes under solvent-free conditions, offering high yields and the significant advantage of being easily separated from the reaction mixture using an external magnet for reuse without a significant loss of activity. organic-chemistry.orgajchem-a.com Other reported nanocatalysts include copper(II) ferrite (B1171679) nanoparticles and samarium triflate, which also promote the reaction under mild conditions. organic-chemistry.org The application of nanostructured iron(III)-porphyrin complexes has also been explored for the eco-friendly synthesis of benzoxazole derivatives at room temperature under aerobic conditions. researchgate.net These nanocatalytic systems represent a significant step towards more sustainable chemical processes.

| Nanocatalyst | Key Features |

| Fe3O4@SiO2-SO3H | Magnetically recoverable, reusable, solvent-free conditions. ajchem-a.com |

| Copper(II) ferrite | Magnetically recoverable, reusable. organic-chemistry.org |

| Samarium triflate | Reusable, mild aqueous reaction conditions. organic-chemistry.org |

| Nano h-BN/fl-G films | Active catalyst for benzoxazole synthesis. rsc.org |

Microwave and Ultrasound Assisted Reaction Conditions

Microwave and ultrasound irradiation have emerged as powerful tools to accelerate organic reactions. eurekaselect.comias.ac.in These non-conventional energy sources can significantly reduce reaction times and improve yields in the synthesis of benzoxazole derivatives.

Microwave-assisted synthesis is an effective interior heating method that directly couples microwave energy with the molecules in the reaction mixture. eurekaselect.com This technique has been widely applied to the condensation of 2-aminophenols with aldehydes, carboxylic acids, and other precursors, often leading to a dramatic reduction in reaction time from hours to minutes and an increase in product yields. eurekaselect.combenthamdirect.com For instance, the microwave-assisted synthesis of benzoxazoles using hydrogen peroxide as a safe and inexpensive oxidant has been reported, highlighting a green synthetic strategy. tandfonline.comtandfonline.com

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation to create localized hot spots with high temperature and pressure, which can enhance reaction rates. ias.ac.innih.gov This method has been successfully used for the synthesis of 2-aryl benzoxazoles, often at room temperature, providing a green and efficient alternative to conventional heating methods. researchgate.netnih.gov For example, the synthesis of novel benzoxazole derivatives from o-aminocardanol and substituted aldehydes has been achieved with ultrasound irradiation, demonstrating the versatility of this technique. ias.ac.in

| Technique | Advantages |

| Microwave-assisted synthesis | Rapid heating, shorter reaction times, improved yields. eurekaselect.combenthamdirect.com |

| Ultrasound-assisted synthesis | Enhanced reaction rates at lower temperatures, green approach. nih.govresearchgate.net |

Sustainable and Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methodologies for benzoxazoles. These protocols aim to minimize waste, use less hazardous chemicals, and employ renewable resources.

A key aspect of green synthesis is the use of environmentally friendly catalysts and solvents. jetir.org For example, the use of fly ash, a waste product from coal-fired power plants, as a catalyst has been reported for the synthesis of 2-phenyl substituted benzoxazoles. nih.gov Similarly, molecular iodine has been utilized as an eco-friendly catalyst for the oxidative cyclodesulfurization to form N-phenyl-1,3-benzoxazol-2-amine derivatives. nih.gov

The choice of solvent is another crucial factor in green chemistry. The use of water as a solvent or performing reactions under solvent-free conditions is highly desirable. organic-chemistry.org For instance, the synthesis of benzoxazoles has been achieved in an aqueous medium using samarium triflate as a reusable catalyst. organic-chemistry.org Furthermore, the use of safer oxidants like hydrogen peroxide instead of hazardous heavy metal oxidants contributes to the green credentials of a synthetic route. tandfonline.comtandfonline.com The simple condensation of 2-aminophenol with various acids in ethanol using ammonium chloride as a catalyst represents an economically viable and environmentally conscious approach. jetir.orgjetir.org

| Green Chemistry Approach | Example |

| Use of waste material as catalyst | Fly ash for 2-phenyl benzoxazole synthesis. nih.gov |

| Eco-friendly catalyst | Molecular iodine for oxidative cyclodesulfurization. nih.gov |

| Green solvent | Water as a medium for samarium triflate-catalyzed synthesis. organic-chemistry.org |

| Safer oxidant | Hydrogen peroxide in microwave-assisted synthesis. tandfonline.comtandfonline.com |

| Economically viable protocol | Ammonium chloride catalyst in ethanol. jetir.orgjetir.org |

Structural Elucidation and Spectroscopic Characterization of 2 Naphthalen 1 Yl Benzooxazol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of protons (¹H) and carbon-13 (¹³C) nuclei, a detailed molecular map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Naphthalen-1-yl-benzooxazol-6-ol is predicted to be complex, displaying signals corresponding to each unique proton in the molecule. The structure (C₁₇H₁₁NO₃) contains eleven protons attached to the aromatic rings and two hydroxyl protons. nih.gov The aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The two hydroxyl (-OH) protons would likely appear as broad singlets, with chemical shifts that can vary depending on solvent, concentration, and temperature.

The protons on the benzoxazole (B165842) ring system and the naphthalene (B1677914) ring system will exhibit distinct chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their neighboring protons. For instance, protons adjacent to the oxygen and nitrogen heteroatoms in the benzoxazole ring will be shifted further downfield. The seven protons of the naphthalene ring will show a complex pattern of coupling, characteristic of a substituted naphthalene system.

Predicted ¹H NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Number of Protons | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ~9.5-10.5 | 1H | Broad Singlet | Benzoxazole -OH |

| ~9.0-10.0 | 1H | Broad Singlet | Naphthalene -OH |

| ~8.5-8.8 | 1H | Multiplet | Naphthalene ring proton (peri position) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seventeen distinct signals are expected, corresponding to each unique carbon atom. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.

Carbons of the benzoxazole ring are predicted to appear at characteristic shifts, with the carbon atom of the C=N bond (at position 2) expected around δ 160-165 ppm. The carbons bonded to the hydroxyl and ether oxygen atoms (C-O) will also be significantly deshielded, appearing in the δ 140-155 ppm range. The remaining aromatic carbons will resonate between δ 105 and 140 ppm.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~162 | C=N of oxazole (B20620) ring |

| ~140-155 | Aromatic C-O (hydroxyl and ether) |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

Correlation Spectroscopy (COSY): A COSY experiment would reveal correlations between protons that are coupled to each other (typically through two or three bonds). wikipedia.orgcam.ac.uk Cross-peaks in the 2D spectrum would connect coupled protons, allowing for the mapping of the proton-proton connectivity networks within the naphthalene and benzoxazole ring systems. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with their directly attached carbon signals. wikipedia.orgfiveable.me Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR data and confirming the assignments of protonated carbons. youtube.com Quaternary carbons, which lack attached protons, would not appear in this spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the two hydroxyl groups. The C=N stretching of the oxazole ring should appear in the 1630-1680 cm⁻¹ region. esisresearch.org The spectrum would also feature strong absorptions between 1450-1600 cm⁻¹ corresponding to C=C stretching vibrations within the aromatic rings, and bands in the 1200-1300 cm⁻¹ region for the C-O stretching of the phenolic hydroxyl and the oxazole ether linkage. Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

Predicted FT-IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3500 (broad) | O-H stretch | Phenolic -OH |

| ~3050-3150 | C-H stretch | Aromatic C-H |

| ~1640 | C=N stretch | Oxazole ring |

| ~1450-1600 | C=C stretch | Aromatic rings |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula C₁₇H₁₁NO₃ corresponds to a molecular weight of approximately 277.27 g/mol . nih.gov

In a high-resolution mass spectrum (HRMS), the compound would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass. The fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI-MS/MS) would likely involve characteristic losses. nih.gov Key predicted fragmentations include the cleavage of the bond between the naphthalene and benzoxazole moieties, leading to ions corresponding to each ring system. The loss of small, stable molecules like carbon monoxide (CO) from the heterocyclic ring is also a common fragmentation pathway for such compounds. nih.gov

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are dominated by π → π* transitions associated with the conjugated systems of the naphthalene and benzoxazole rings.

While specific experimental data for this compound is not available, data for the isomeric compound 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol and its metal complexes show absorption in the range of 317 to 323 nm. researchgate.net This absorption is characteristic of the extended π-conjugated system formed by the linkage of the benzoxazole and naphthalene moieties.

In a study of other 2-(2'-hydroxyphenyl)benzoxazole derivatives, the maximum absorption wavelengths (λmax) were observed to range from 336 to 374 nm in ethanol (B145695), with high molar absorptivity values, confirming the presence of strong π → π* transitions. scielo.br It is expected that this compound would exhibit a complex UV-Vis spectrum with strong absorptions in the UVA range (315-400 nm) due to its extensive aromatic system. The precise λmax values would be influenced by the specific electronic interactions between the naphthalen-1-yl group and the 6-hydroxybenzoxazole core.

Table 1: UV-Vis Absorption Data for a Related Benzoxazole Derivative Data presented for a closely related isomer due to the absence of specific data for this compound.

| Compound Name | Solvent | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

|---|---|---|---|---|

| 3-(1,3-benzoxazol-2-yl)naphthalen-2-ol | Methanol | 317-323 (range for derivatives) | Not Reported | researchgate.net |

| 2-(2'-Hydroxyphenyl)benzoxazole Derivative 1 | Ethanol | 336 | 1.83 x 104 | scielo.br |

| 2-(2'-Hydroxyphenyl)benzoxazole Derivative 2 | Ethanol | 374 | 5.30 x 104 | scielo.br |

| 2-(2'-Hydroxyphenyl)benzoxazole Derivative 3 | Ethanol | 339 | 1.69 x 105 | scielo.br |

X-Ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, torsion angles, and intermolecular interactions, thereby revealing the molecule's conformation and packing in the solid state.

As of the latest search, a crystal structure for this compound has not been reported in the scientific literature. Therefore, no experimental crystallographic data, such as the crystal system, space group, or unit cell dimensions, can be provided.

If a single crystal of this compound were to be analyzed, the study would likely reveal several key structural features. The planarity of the benzoxazole and naphthalene ring systems would be of significant interest. It is common for such linked aromatic systems to exhibit a dihedral angle between the planes of the rings to relieve steric strain. For instance, in a related structure, N-[(2-hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide, the naphthalene ring and the benzene (B151609) ring are twisted with respect to each other, showing a dihedral angle of 82.50(7)°. nih.gov

Furthermore, the presence of the hydroxyl group at the 6-position and the nitrogen atom in the oxazole ring provides sites for hydrogen bonding. X-ray analysis would elucidate the intra- and intermolecular hydrogen bonding network. These interactions are crucial in dictating the packing of the molecules in the crystal lattice, which in turn influences the material's physical properties such as melting point and solubility.

Table 2: Illustrative X-Ray Crystallography Data Parameters This table is a template illustrating the type of data obtained from X-ray crystallography. No data is available for this compound.

| Parameter | Description | Example Data (for a hypothetical crystal) |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P21/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 10.1 Å, b = 12.5 Å, c = 9.8 Å, β = 95° |

| Volume (V) | The volume of the unit cell. | 1230 Å3 |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.45 g/cm3 |

| Dihedral Angle | The angle between the naphthalene and benzoxazole planes. | 35.4° |

| Hydrogen Bonds | Key intermolecular interactions. | O-H···N, C-H···O |

Computational Analysis of this compound Remains Largely Unexplored

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound This compound . Despite the existence of advanced computational chemistry techniques for analyzing molecular properties, detailed research findings and specific data for this particular molecule are not publicly available. Therefore, a thorough, evidence-based article on its electronic structure, molecular dynamics, and conformational analysis, as requested, cannot be generated at this time.

Computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for predicting the ground and excited state properties of molecules. DFT calculations are routinely used to determine optimized molecular geometry, electronic structure, and other key parameters. TD-DFT, in turn, allows for the simulation of electronic absorption and emission spectra, providing insights into a molecule's photophysical behavior.

Furthermore, molecular dynamics (MD) simulations, for both ground and excited states, offer a way to understand the conformational flexibility and dynamic behavior of molecules over time. This can be crucial for understanding reaction mechanisms and how a molecule interacts with its environment. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also a standard practice to evaluate a molecule's electronic transitions and charge transfer characteristics.

While numerous studies have been published on related benzoxazole derivatives, applying these computational methods to understand their properties, a specific focus on this compound is absent from the current body of scientific literature. Without access to published research data, any attempt to provide the requested detailed analysis and data tables would be speculative and would not meet the standards of scientific accuracy.

Further experimental and computational research is required to elucidate the specific electronic and structural properties of this compound. Such studies would be invaluable for a complete understanding of this compound and its potential applications.

Computational Chemistry and Theoretical Investigations of 2 Naphthalen 1 Yl Benzooxazol 6 Ol

Molecular Dynamics Simulations and Conformational Analysis

Conformational Isomerism and Intramolecular Rotational Barriers

The three-dimensional structure of 2-Naphthalen-1-yl-benzooxazol-6-ol is not static. Due to the presence of single bonds, particularly the bond connecting the naphthalene (B1677914) and benzoxazole (B165842) ring systems, the molecule can exist in various spatial arrangements known as conformers or rotamers. The stability of these conformers and the energy required to rotate from one to another (the rotational barrier) are key determinants of how the molecule will interact with biological targets.

Theoretical studies on similar bicyclic aromatic systems often employ quantum chemical methods like Density Functional Theory (DFT) to calculate the potential energy surface associated with the rotation around key dihedral angles. researchgate.netresearchgate.net For this compound, the critical dihedral angle is the one defined by the atoms linking the naphthalene ring to the benzoxazole core. By systematically changing this angle and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the lowest energy (most stable) conformations and the energy barriers that must be overcome for the molecule to change its shape. While specific studies on the rotational barriers of this compound are not prominently available, research on analogous structures with linked aromatic rings indicates that these barriers are influenced by steric hindrance and electronic interactions between the ring systems.

Molecular Docking Studies for Biomolecular Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. researchgate.netscispace.com It is a fundamental tool for understanding drug-receptor interactions.

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). ekb.eg A more negative score typically indicates a stronger and more stable interaction between the ligand and the receptor. ekb.eg

While specific docking studies for this compound are not widely published, studies on structurally analogous compounds containing naphthalene and benzothiazole (B30560) or benzoxazole moieties have shown significant binding affinities to various biological targets. For instance, docking studies of naphthalen-2-ol derivatives against enzymes like histone deacetylase 2 (HDAC2) have reported binding energies ranging from -9.08 to -10.08 kcal/mol. ekb.eg Similarly, benzoxazole derivatives docked against DNA gyrase have shown docking scores around -6.5 kcal/mol. researchgate.net These studies suggest that the core structure of this compound is capable of forming high-affinity interactions with appropriate protein targets.

| Compound Class | Target Protein | Reported Binding Affinity/Score |

| Naphthol Derivatives | HDACs-2 ekb.eg | -9.08 to -10.08 kcal/mol |

| Benzoxazole Derivatives | DNA Gyrase researchgate.net | ~ -6.687 kcal/mol |

| Benzimidazole Derivatives | Dopamine D2 / 5-HT1A Receptors nih.gov | High affinity (specific values vary) |

This table presents data from studies on analogous compound classes to illustrate potential binding affinities.

Beyond simply predicting if a molecule will bind, docking studies reveal how it binds. This involves identifying the specific amino acid residues in the receptor's active site that interact with the ligand. researchgate.netresearchgate.net Key interactions that are often identified for aromatic heterocyclic compounds like this compound include:

Hydrogen Bonds: The hydroxyl group (-OH) and the benzoxazole nitrogen are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate) in the binding pocket. nih.gov

Hydrophobic Interactions: The large, flat surface of the naphthalene ring system readily engages in hydrophobic and van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, and Valine.

Pi-Stacking and Pi-Cation Interactions: The aromatic rings of the naphthalene and benzoxazole systems can form favorable pi-pi stacking interactions with aromatic amino acid residues such as Phenylalanine, Tyrosine, and Tryptophan. researchgate.net

Docking analyses of related benzothiazole-naphthalene compounds into the colchicine (B1669291) binding site of tubulin, for example, have demonstrated the importance of hydrogen bonds and π-cation interactions for stabilizing the ligand within the active site. researchgate.net Such detailed interaction maps are crucial for rational drug design, allowing chemists to modify the ligand's structure to enhance these key interactions and thereby improve its binding affinity and selectivity. nih.gov

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

Characterization of Proton Transfer Pathways and Potential Energy Surfaces

No specific data is available in the scientific literature for this compound.

Impact of Solvent Environment on ESIPT Dynamics

No specific data is available in the scientific literature for this compound.

Further experimental and theoretical studies are necessary to elucidate the photophysical properties of this compound and to understand its potential for applications in materials science and beyond.

Biological Activities and Structure Activity Relationship Sar Studies of 2 Naphthalen 1 Yl Benzooxazol 6 Ol Derivatives

In Vitro Antimicrobial Evaluation of 2-Naphthalen-1-yl-benzooxazol-6-ol Derivatives

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Derivatives based on the 2-naphthalen-1-yl-benzooxazole scaffold have been synthesized and evaluated for their potential to combat a range of microbial threats.

Naphthalene-containing heterocyclic compounds have demonstrated notable antibacterial properties. Studies on azole derivatives bearing a naphthalene (B1677914) ring have shown potent activity against Gram-positive bacteria, including Enterococcus faecalis and the methicillin-resistant superbug Staphylococcus aureus (MRSA). nih.govbohrium.com For instance, certain naphthalene-bearing azoles exhibited minimum inhibitory concentrations (MIC) of less than 1 µg/ml against these bacteria. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting bacterial flavohemoglobin. nih.govbohrium.com

Similarly, novel synthetic aurones, such as (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one, have shown selective inhibition against both Gram-positive (S. aureus, including MRSA) and Gram-negative (P. aeruginosa) bacteria. ijper.org Another class, naphtho[2,3-d]thiazole-4,9-dione (B78148) derivatives, has also been investigated. The compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) was found to be more effective against S. epidermidis, S. aureus, and MRSA than its parent compound, with MIC values ranging from 2.5 to 6.7 µg/mL. nih.gov The mechanism for PNT is believed to involve the inhibition of DNA gyrase. nih.gov

New tetracyclic heterocyclic ring systems, specifically naphtho mdpi.comnih.govnih.govtriazol-thiadiazins, have also shown good antimicrobial activity, with the highest inhibitory action observed against Gram-positive bacteria. umsha.ac.ir The lipophilic nature of the triazolo scaffold is thought to contribute to this efficacy. umsha.ac.ir

Table 1: Antibacterial Activity of Selected Naphthalene Derivatives

| Compound Class | Bacterial Strain(s) | Activity (MIC/MBC) | Source(s) |

|---|---|---|---|

| Naphthalene-bearing azoles | Enterococcus faecalis, Staphylococcus aureus | MIC < 1 µg/ml | nih.gov |

| Naphtho[2,3-d]thiazole-4,9-dione derivative (PNT) | S. epidermidis, S. aureus, MRSA | MIC: 2.5-6.7 µg/mL; MBC: 1.25-10 µg/mL | nih.gov |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23) | P. aeruginosa, S. aureus (MSSA & MRSA) | Selective inhibition observed | ijper.org |

This table is interactive. Click on the headers to sort.

The antifungal potential of naphthalene-based compounds is also an area of active investigation. Naphthylthiazolylamine derivatives have been synthesized and screened for their activity. alliedacademies.org Notably, the compound 2-(4-methylpiperidine-1-yl)-4-(naphthalene-2-yl)thiazole demonstrated an antifungal effect against Candida albicans and Candida glabrata that was equipotent to the standard drug ketoconazole. alliedacademies.org Several other derivatives in this class also showed remarkable activity against C. albicans. alliedacademies.org

Benzoxazole (B165842) derivatives, the core of the title compound, have been evaluated against various fungal strains, with some showing promising results against C. albicans and Aspergillus niger. nih.gov Further studies on 2-(2-Benzoxazolyl)-1-arylethanone derivatives revealed that specific substitutions on the acetophenone (B1666503) ring are crucial for activity against phytopathogenic fungi like Phomopsis sp. nih.gov Phenylthiazole small molecules have also emerged as potent antifungal agents, with one compound inhibiting drug-resistant C. albicans and C. auris at concentrations as low as 0.25–2 µg/mL and demonstrating rapid fungicidal action. vt.edu

Table 2: Antifungal Activity of Selected Naphthalene and Benzoxazole Derivatives

| Compound Class | Fungal Pathogen(s) | Activity (MIC/EC50) | Source(s) |

|---|---|---|---|

| Naphthylthiazolylamine derivatives | Candida albicans, Candida glabrata | Equipotent to ketoconazole | alliedacademies.org |

| Benzoxazole derivatives | Candida albicans, Aspergillus niger | MIC values comparable to fluconazole (B54011) for some derivatives | nih.gov |

| 2-(2-Benzoxazolyl)-1-arylethanone derivative (C17) | Phomopsis sp. | EC50 = 3.26 μM | nih.gov |

This table is interactive. Click on the headers to sort.

The structural features of naphthalene and benzoxazole have been exploited in the design of antiviral agents. Novel naphtho[1,2-d]oxazole derivatives have been reported to exhibit anti-HCV activity. ekb.eg In a related scaffold, 6-benzoyl-benzoxazolin-2-one derivatives were found to selectively inhibit human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in vitro. nih.gov These compounds were active against ganciclovir-resistant HCMV isolates and showed a mechanism of action potentially similar to that of ganciclovir. nih.gov

Research has also explored naphthalene derivatives as potential inhibitors of HIV-1. nih.gov Furthermore, in the context of the SARS-CoV-2 pandemic, some naphthalene derivatives were investigated and found to have potential prophylactic and therapeutic activity in vitro. researchgate.net Flavonol derivatives incorporating a benzoxazole moiety have also been synthesized and shown to possess excellent antiviral activity against the tobacco mosaic virus (TMV). researchgate.net

In Vitro Anticancer Activity of this compound Analogues

The development of novel anticancer agents is a cornerstone of cancer research. Analogues of this compound have shown significant promise in this area, with studies demonstrating their cytotoxicity against various cancer cell lines and investigating their molecular mechanisms of action.

Naphthoxazole and benzoxazole analogues have been evaluated for their antiproliferative activity against a panel of human cancer cell lines. researchgate.netmdpi.comnih.gov Studies have shown that naphtho[1,2-d] ijper.orgmdpi.comoxazoles often exhibit higher antiproliferative potency than their benzoxazole counterparts. researchgate.netmdpi.com For example, a naphthoxazole derivative with a chlorine atom demonstrated IC50 values in the range of 2.18–2.89 µM against all tested cell lines, an activity level similar to the standard chemotherapeutic drug cisplatin. researchgate.netmdpi.com

Aminobenzylnaphthols derived from 2-naphthol (B1666908) have shown cytotoxic properties against pancreatic (BxPC-3) and human colorectal (HT-29) cancer cell lines. mdpi.comresearchgate.net Similarly, benzoxazole derivatives have been specifically tested against human colorectal carcinoma (HCT116) cells, with some compounds showing potent anticancer activity. nih.gov

The versatility of the naphthalene scaffold is further highlighted by the anticancer activity of 2-naphthaleno trans-stilbenes and cyanostilbenes, which showed cytotoxic activity against leukemia, lung cancer (NCI-H522), colon cancer (COLO 205, HCT-116), and breast cancer (BT-549) cell lines. nih.gov Marine-derived naphthoquinone-naphthol derivatives also demonstrated remarkable inhibitory effects against colon cancer (HCT116) and non-small-cell lung cancer (NSCLC) cells (PC9, A549), with one derivative showing a 12-fold increase in potency on PC9 cells compared to the parent compound. nih.gov

Table 3: Anticancer Activity of Selected Naphthalene and Benzoxazole Analogues

| Compound Class | Cancer Cell Line(s) | Activity (IC50) | Source(s) |

|---|---|---|---|

| Naphtho[1,2-d] ijper.orgmdpi.comoxazole (B20620) derivative (with Cl) | Various human cancer cell lines | 2.18–2.89 µM | researchgate.netmdpi.com |

| Aminobenzylnaphthols | Pancreatic (BxPC-3), Colorectal (HT-29) | Cytotoxic properties observed | mdpi.comresearchgate.net |

| Benzoxazole derivatives | Human Colorectal Carcinoma (HCT116) | Best activity compared to 5-fluorouracil (B62378) for some compounds | nih.gov |

| Naphthoquinone-naphthol derivative (Compound 13) | HCT116, PC9, A549 | 1.18 µM, 0.57 µM, 2.25 µM respectively | nih.gov |

This table is interactive. Click on the headers to sort.

Understanding the molecular targets of these compounds is crucial for rational drug design. While direct experimental evidence for the inhibition of Akt and NF-κB by this compound derivatives is limited in the reviewed literature, related studies provide valuable insights.

In silico investigations have suggested that the anticancer activity of aminobenzylnaphthols, derived from the related 2-naphthol, may be attributed to the inhibition of proteins such as Adenosine A1 receptor (ADORA1), Cyclin-dependent kinase 2 (CDK2), and Tripartite motif-containing protein 24 (TRIM24). mdpi.comresearchgate.net

Thymidylate synthase (TS) is a well-established target for cancer chemotherapy. nih.gov Although not directly involving the title compound, studies on nonclassical quinazoline (B50416) derivatives, which share some structural similarities, have identified potent inhibitors of L1210 TS. nih.gov These findings indicate that a glutamate (B1630785) moiety is not an absolute requirement for potent TS inhibition, opening avenues for designing novel, more lipophilic inhibitors based on scaffolds like naphthalene-benzoxazole. nih.gov These studies underscore the potential for derivatives of this compound to act on key cellular pathways involved in cancer proliferation, warranting further investigation into their specific molecular interactions.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of investigation for the development of new therapeutic agents. By systematically modifying the chemical structure of this scaffold, researchers can identify key molecular features that govern biological potency and selectivity, ultimately leading to the design of compounds with improved pharmacological profiles.

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the naphthalene and benzoxazole ring systems. Studies on analogous aryl diphenolic azoles have demonstrated that modifications can modulate potency and selectivity for various biological targets, including estrogen receptors. drugbank.com

The core structure, consisting of a naphthalene ring linked to a benzoxazole system, provides a rigid framework that can be functionalized at several positions. The hydroxyl group at the 6-position of the benzoxazole ring is a key feature, and its modification or the introduction of other substituents can have a profound impact on activity. For instance, in related 2-phenylbenzoxazole (B188899) scaffolds, the position and number of hydroxyl groups on the phenyl ring are crucial for tyrosinase inhibitory activity. mdpi.com

The substitution pattern on the naphthalene moiety also plays a vital role. The presence of hydroxyl groups, as seen in compounds like 2-(5-hydroxy-naphthalen-1-yl)-1,3-benzooxazol-6-ol (B10758504) and 2-(6-hydroxynaphthalen-1-yl)benzo(d)oxazol-6-ol, introduces hydrogen bonding capabilities that can be critical for receptor binding. drugbank.comnih.gov Furthermore, the introduction of various functional groups on the benzoxazole ring can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. In a series of novel β-naphthol derivatives containing a benzothiazole (B30560) moiety, which is structurally similar to benzoxazole, the introduction of different heteroaryl groups led to a range of insecticidal potentials. nih.gov

The impact of various substituents on the biological activity of related benzoxazole and naphthalene derivatives is summarized in the table below.

| Compound Scaffold | Substituent(s) | Effect on Biological Activity | Reference |

| Aryl diphenolic azoles | Hydroxyl groups | Potent and selective estrogen receptor-β ligands | drugbank.com |

| 2-Phenylbenzoxazoles | Hydroxyl groups on the phenyl ring | Inhibition of tyrosinase and melanin (B1238610) biosynthesis | mdpi.com |

| β-Naphthol derivatives with benzothiazolylamino group | Various heteroaryl groups | Favorable insecticidal potentials | nih.gov |

| Benzoxazole derivatives | Electron-withdrawing and electron-releasing groups | Enhanced antimicrobial and antiproliferative effects | researchgate.net |

Identification of Key Pharmacophoric Features for Desired Biological Profiles

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for a specific biological activity. For benzoxazole derivatives, several key pharmacophoric features have been identified that contribute to their anticancer and other biological activities.

A typical pharmacophore model for cytotoxic benzoxazole derivatives includes hydrogen bond donors, hydrogen bond acceptors, and aromatic hydrophobic regions. nih.gov In the case of this compound, the hydroxyl group at the 6-position of the benzoxazole ring and any hydroxyl groups on the naphthalene ring can act as crucial hydrogen bond donors and acceptors. The planar naphthalene and benzoxazole ring systems provide the necessary hydrophobic and aromatic features for interaction with the binding sites of target proteins.

A pharmacophore model generated for the cytotoxic activity of benzoxazole derivatives on HeLa cells highlighted the importance of specific arrangements of these features for selective activity against cancerous cells. nih.gov This suggests that by strategically modifying the this compound scaffold to fit such a pharmacophore, it may be possible to develop potent and selective anticancer agents.

Key pharmacophoric features for the biological activity of benzoxazole derivatives are outlined in the table below.

| Pharmacophoric Feature | Description | Importance for Biological Activity | Reference |

| Hydrogen Bond Donors/Acceptors | Hydroxyl groups, nitrogen atom in the oxazole ring | Crucial for interaction with amino acid residues in the active site of target proteins. | nih.gov |

| Aromatic/Hydrophobic Regions | Naphthalene and benzoxazole ring systems | Provide van der Waals and π-π stacking interactions with the target, contributing to binding affinity. | nih.gov |

| Molecular Shape and Rigidity | The fused ring structure | Ensures a specific conformation that fits into the binding pocket of the biological target. | drugbank.com |

Elucidation of Proposed Mechanisms of Action at the Cellular and Molecular Level

The proposed mechanisms of action for this compound derivatives are diverse and depend on the specific substitution pattern and the biological context. Based on studies of structurally related compounds, several potential mechanisms can be postulated.

One of the most well-documented mechanisms for similar aryl diphenolic azoles is the modulation of estrogen receptors (ERs), particularly ERβ. drugbank.com These compounds can act as ligands for ERs, either as agonists or antagonists, thereby influencing the transcription of estrogen-responsive genes. This mechanism is central to their potential application in hormone-dependent cancers and other endocrine-related disorders.

Another plausible mechanism, particularly for derivatives with specific hydroxylation patterns, is the inhibition of tyrosinase. mdpi.com Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition can lead to skin-lightening effects. The benzoxazole core can chelate the copper ions in the active site of tyrosinase, leading to its inactivation.

Furthermore, some benzoxazole derivatives have been shown to induce cytotoxicity in cancer cells through the generation of reactive oxygen species (ROS) and the induction of DNA damage. nih.gov The planar aromatic structure of these compounds may allow them to intercalate into DNA, leading to cell cycle arrest and apoptosis. The selective genotoxic effects observed in cancer cells compared to non-cancerous cells suggest a potential for targeted cancer therapy. nih.gov

The table below summarizes the proposed mechanisms of action for structurally related compounds.

| Proposed Mechanism of Action | Molecular Target/Pathway | Cellular Outcome | Reference |

| Estrogen Receptor Modulation | Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) | Regulation of gene expression, potential anticancer effects in hormone-dependent cancers. | drugbank.com |

| Tyrosinase Inhibition | Tyrosinase enzyme | Inhibition of melanin production, potential for skin-lightening applications. | mdpi.com |

| Induction of Oxidative Stress and DNA Damage | Cellular DNA | Cell cycle arrest, apoptosis in cancer cells. | nih.gov |

Photophysical Properties and Applications in Advanced Materials Science

Absorption and Emission Characteristics of 2-Naphthalen-1-yl-benzooxazol-6-ol and its Analogues

Naphthalene-based compounds are noted for their robust photophysical properties, including good photostability and strong absorption and emission signals. researchgate.net The core structure of this compound, which features a naphthalene (B1677914) moiety attached to a benzoxazole (B165842) ring, gives rise to its intrinsic fluorescence. nih.govnih.gov The absorption and emission properties of such compounds can be fine-tuned through chemical modifications.

Fluorescence Quantum Yield Analysis

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for fluorescent materials. For naphthalene derivatives, quantum yields can be significantly higher than that of the parent naphthalene (Φf = 0.23). semanticscholar.org For instance, certain silyl-substituted naphthalenes have demonstrated quantum yields as high as 0.85. semanticscholar.org The introduction of different substituent groups can dramatically alter the quantum yield, with values ranging from nearly non-emissive to ultra-bright. nih.gov

The inclusion of anilino naphthalene sulfonic acids in cyclodextrins and cucurbit nih.govuril has been shown to enhance their fluorescence quantum yields. nih.gov Similarly, the environment surrounding the molecule plays a crucial role. For example, the viscosity of the medium can influence the quantum yield of certain benzothiazole-based dyes. nih.gov

Table 1: Illustrative Fluorescence Quantum Yields of Naphthalene Derivatives

| Compound Class | Substituent/Condition | Fluorescence Quantum Yield (Φf) |

| Silyl-substituted Naphthalenes | Various silyl (B83357) groups | 0.30 - 0.85 semanticscholar.org |

| Benzothiazole-difluoroborates | Various electron-donating/withdrawing groups | Varies from dark to ultra-bright nih.gov |

| Anilino Naphthalene Sulfonic Acids | In presence of methylated β-CDs | Significantly enhanced nih.gov |

Solvent Polarity Effects on Photophysical Behavior

The photophysical properties of many organic fluorescent compounds, including those with structures analogous to this compound, are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netrsc.org Generally, a bathochromic (red) shift in the absorption and emission spectra is observed as the solvent polarity increases. rsc.orgresearchgate.net This shift is often attributed to intramolecular charge transfer (ICT) interactions, indicating a larger dipole moment in the excited state compared to the ground state. rsc.org

The sensitivity of emission wavelengths to solvent polarity is a key characteristic of some oxazol-5-one derivatives, which show a red shift in polar solvents. researchgate.net However, the extent of this effect can be influenced by the presence of specific functional groups. For example, 2-(1H-benzimidazol-2-yl) phenol (B47542) without a N,N-diethylamino group does not show a clear trend in response to solvent polarity. researchgate.net The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, can also be significantly affected by the solvent environment. researchgate.netresearchgate.net

Development of Fluorescent Probes and Chemosensors

The development of fluorescent and colorimetric sensors for detecting ions and other analytes is a rapidly advancing field. unica.itrsc.org These sensors utilize changes in their optical properties, such as color or fluorescence intensity, upon binding with a target analyte. unica.it Naphthalene-based compounds, including derivatives of this compound, are excellent candidates for creating such sensors due to their inherent photophysical properties. researchgate.net

Selective Detection of Metal Ions

Naphthalene-based chemosensors have been successfully designed for the selective detection of various metal ions. researchgate.net These sensors often work through a "turn-on" fluorescence mechanism, where the fluorescence intensity increases significantly upon binding to the target ion. For instance, a naphthalene-appended probe has been synthesized to recognize Al³⁺ with a visible color change and enhanced fluorescence, with little interference from other metal ions. researchgate.net

Other examples include benzothiazole-based sensors that exhibit a colorimetric and ratiometric response to Zn²⁺, Cu²⁺, and Ni²⁺, allowing for their detection with high selectivity and sensitivity. nih.gov The detection limits for these metal ions can be very low, in the parts-per-million (ppm) range. nih.gov Furthermore, specialized chemosensors have been developed for the selective detection of Ba²⁺ ions, with applications in particle physics research. osti.gov Paper-based chemosensors using a naphthalene-based chromophore have also been fabricated for the visual detection of heavy metal ions like Co²⁺, Cd²⁺, Ni²⁺, and Fe³⁺ in water. nih.gov

Table 2: Examples of Naphthalene-Based Metal Ion Sensors

| Sensor Type | Target Ion(s) | Detection Method |

| Naphthalene-appended probe | Al³⁺ | Colorimetric and "turn-on" fluorescence researchgate.net |

| Benzothiazole-based sensor | Zn²⁺, Cu²⁺, Ni²⁺ | Colorimetric and ratiometric fluorescence nih.gov |

| Naphthalimide-(di)azacrown ether | Ba²⁺ | "Turn-on" fluorescence osti.gov |

| Paper-based chemosensor | Co²⁺, Cd²⁺, Ni²⁺, Fe³⁺ | Visual color change nih.gov |

Colorimetric and Fluorometric Anion Sensing

Similar to metal ion detection, naphthalene-based compounds are effective in sensing anions. nih.govrsc.org These sensors can operate through colorimetric changes detectable by the naked eye or through changes in fluorescence. nih.govrsc.org For example, a sensor created by combining 2-hydroxy-1-naphthaldehyde (B42665) with 2-aminothiophenol (B119425) showed a distinct color change from light green to red in the presence of acetate (B1210297) (AcO⁻), fluoride (B91410) (F⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) anions. nih.gov

Another naphthalene-appended probe demonstrated dual colorimetric and "turn-on" fluorometric sensing of arsenite (AsO₂⁻) and cyanide (CN⁻) ions, with detection limits in the nanomolar (nM) range. rsc.org The design of these sensors often relies on hydrogen bonding interactions between the sensor molecule and the target anion. unica.itrsc.org

Applications in Biological Imaging and Biosensing (e.g., Protein Aggregation)

The fluorescent properties of naphthalene-based molecules make them valuable tools for biological imaging and biosensing. nih.gov One significant application is in the detection of protein aggregates, which are associated with various diseases. nih.gov Newly synthesized naphthalene-based twisted intramolecular charge transfer (TICT) molecules have shown a significant increase in fluorescence intensity upon binding to protein aggregates, with much stronger binding affinity and lower detection limits compared to the commonly used dye Thioflavin T. nih.gov Some of these molecules have also demonstrated the ability to bind to intracellular protein aggregates. nih.gov

Furthermore, benzothiazole-based ratiometric fluorescent sensors have been successfully used for cellular imaging of Zn²⁺ ions in live cells. nih.gov Naphthoxazoles derived from lapachol (B1674495) are also being explored as fluorescent probes for DNA, indicating their potential in various bio-analytical applications. amazonaws.com

Potential Applications in Optoelectronic Materials

The unique combination of the electron-rich naphthalene core and the benzoxazole unit in this compound suggests its potential utility in various optoelectronic devices. Theoretical advantages could include favorable energy levels for charge injection and transport, as well as potential for high quantum efficiency in light emission or absorption. However, without experimental data, these remain speculative.

Organic Light-Emitting Diodes (OLEDs)

There is currently no published research detailing the use of this compound in the fabrication of Organic Light-Emitting Diodes. For a compound to be a viable candidate for OLEDs, it should exhibit strong luminescence, high quantum yield, and good thermal and morphological stability. The electroluminescent properties of this specific compound, including its emission color, efficiency, and operational lifetime, have not been investigated.

Dye-Sensitized Solar Cells (DSSCs)

Similarly, the application of this compound as a photosensitizer in Dye-Sensitized Solar Cells has not been explored in any published studies. Key parameters for a DSSC dye include a broad absorption spectrum in the visible and near-infrared regions, appropriate HOMO and LUMO energy levels for efficient electron injection and dye regeneration, and strong anchoring to the semiconductor (typically TiO2) surface. The photovoltaic performance of this compound, such as its power conversion efficiency, short-circuit current density, open-circuit voltage, and fill factor, remains unknown.

While other organic dyes are continuously being developed and tested for DSSCs, with some achieving significant power conversion efficiencies, the potential of this compound in this area is yet to be unlocked.

Organic Field-Effect Transistors (OFETs)

The charge transport properties of this compound, which are crucial for its application in Organic Field-Effect Transistors, have not been characterized. For a material to function effectively as the active layer in an OFET, it should exhibit high charge carrier mobility and a good on/off ratio. Research on other naphthalene derivatives has shown promising results in OFETs, with some exhibiting ambipolar behavior and high mobility. nih.gov However, without specific studies on this compound, its performance in this application remains a matter of speculation. The fabrication and characterization of OFETs using this compound would be necessary to determine its field-effect mobility, threshold voltage, and other critical parameters.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions for 2-Naphthalen-1-yl-benzooxazol-6-ol

A comprehensive review of scientific databases reveals a significant gap in the knowledge surrounding this compound. Currently, there are no dedicated research articles detailing its synthesis, biological evaluation, or application in materials science. The primary available information is its chemical structure and identifiers in chemical databases like PubChem (CID 10062042). nih.gov This lack of specific data underscores that the scientific community is yet to explore the potential contributions of this particular molecule. The subsequent sections will, therefore, extrapolate potential avenues of research based on the well-documented activities of related benzoxazole (B165842) and naphthalene (B1677914) derivatives.

Unexplored Avenues in Synthetic Methodology and Derivatization

The synthesis of this compound itself presents an initial area for investigation. While general methods for the synthesis of 2-arylbenzoxazoles are established, optimizing a high-yield, scalable, and environmentally benign process for this specific compound is a necessary first step.

Future synthetic efforts could explore:

One-pot reactions: Developing a one-pot synthesis from readily available precursors would enhance efficiency.

Green chemistry approaches: Utilizing microwave-assisted synthesis or green catalysts could reduce reaction times and environmental impact. jbarbiomed.com

Furthermore, the structure of this compound is ripe for derivatization to create a library of novel compounds for screening. Key modification sites include:

The hydroxyl group on the benzoxazole ring.

The naphthalene ring system.

The benzoxazole core itself.

These modifications could systematically alter the compound's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics, which are crucial for its potential biological activity and material applications.

Advancements in Computational Modeling and Predictive Capabilities

In the absence of experimental data, computational modeling offers a powerful tool to predict the properties and potential activities of this compound. In silico studies can guide future experimental work by identifying promising avenues of research and prioritizing synthetic targets.

Key computational approaches would include:

Molecular Docking: To predict the binding affinity of the compound to various biological targets. Given that other benzoxazole derivatives have shown promise as enzyme inhibitors, docking studies against a range of enzymes could reveal potential therapeutic applications. nih.govresearchgate.net

Density Functional Theory (DFT) Calculations: To understand the electronic structure, reactivity, and spectroscopic properties of the molecule. This can provide insights into its potential as a functional material.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess its drug-likeness and potential toxicity early in the research process.

These computational studies would provide a theoretical framework to justify and direct future synthetic and biological evaluation efforts.

Prospects for the Discovery of Novel Biological Activities and Therapeutic Lead Optimization

The structural motifs of this compound are present in numerous biologically active compounds, suggesting a high probability of discovering novel biological activities for this molecule.

| Structural Moiety | Known Biological Activities in Related Compounds |

| Benzoxazole | Anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral. najah.edunajah.edu |

| Naphthalene | Antimicrobial, antiviral, anticancer, anti-inflammatory. |

Given this precedent, future research should focus on screening this compound and its derivatives for a wide range of biological activities, including:

Anticancer Activity: Against various cancer cell lines, as both benzoxazole and naphthalene derivatives have demonstrated significant antiproliferative effects. researchgate.net

Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi, a known therapeutic area for these heterocyclic systems. nih.gov

Enzyme Inhibition: Targeting enzymes implicated in various diseases, a common mechanism of action for benzoxazole-containing drugs.

Should initial screenings yield positive results, the subsequent lead optimization phase would involve synthesizing and testing a focused library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

Emerging Applications in Advanced Functional Materials and Nanotechnology

Beyond its potential biological applications, the photophysical properties inherent to the aromatic and heterocyclic structure of this compound make it an interesting candidate for materials science. The extended π-conjugated system suggests potential for fluorescence and other optoelectronic properties.

Future research in this area could explore its use in:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of similar aromatic and heterocyclic compounds are well-documented.

Fluorescent Probes and Sensors: The molecule could be functionalized to selectively bind to specific analytes, leading to a change in its fluorescent signal.

Nanoparticles and Nanomaterials: Incorporation into nanostructures could lead to novel materials with unique optical or electronic properties for various technological applications.

Investigation into the photophysical properties, such as absorption and emission spectra, quantum yield, and lifetime, will be crucial in determining the viability of these applications.

Q & A

Basic Research Questions

Q. What experimental precautions are critical when handling 2-Naphthalen-1-yl-benzooxazol-6-ol?

- Methodological Answer :

- Use nitrile gloves and full protective clothing to prevent skin contact. Inspect gloves for defects before use and avoid cross-contamination .

- In case of spills, prevent entry into drains or water bodies. For respiratory protection, use P95 (US) or P1 (EU) particulate respirators under normal conditions; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .

- Store in a cool, dry environment to maintain stability, as the compound decomposes at high temperatures (melting point: 179°C) .

Q. How can density-functional theory (DFT) optimize the thermochemical analysis of this compound?

- Methodological Answer :

- Apply hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy in atomization energies and ionization potentials. Calibrate against experimental data (e.g., melting points, spectroscopic results) to validate computational models .

- Use software like Gaussian or ORCA with gradient-corrected exchange-correlation functionals to predict electronic properties and reaction pathways .

Q. What synthesis routes are reported for benzooxazole derivatives like this compound?

- Methodological Answer :

- Condensation of 1-naphthol with substituted benzoxazole precursors under acidic catalysis. Monitor reaction progress via TLC and purify using column chromatography with silica gel .

- Optimize yields by varying solvents (e.g., ethanol, DMF) and reaction temperatures (typically 80–120°C) .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer :

- Use single-crystal X-ray diffraction (SXRD) with SHELX software for structure solution. Refine hydrogen bonding and π-π stacking interactions using SHELXL .

- Address low-resolution data by repeating crystallization in polar aprotic solvents (e.g., acetonitrile) and collecting datasets at cryogenic temperatures (100 K) to reduce thermal motion artifacts .

Q. What analytical strategies address contradictions between computational and experimental UV-Vis spectra?

- Methodological Answer :

- Compare time-dependent DFT (TD-DFT) calculations with experimental spectra to identify discrepancies in electron transitions. Adjust solvent effects in simulations (e.g., using COSMO model) to match experimental conditions .

- Validate via cyclic voltammetry to correlate HOMO-LUMO gaps with redox potentials .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer :

- Conduct accelerated stability studies at varying pH (2–12) using HPLC to quantify degradation products. Buffer solutions (e.g., phosphate, acetate) ensure controlled ionic strength .

- Identify hydrolysis pathways via LC-MS and NMR to detect intermediates like naphthol or benzoic acid derivatives .

Q. What protocols mitigate hazards during large-scale synthesis of benzooxazole derivatives?

- Methodological Answer :

- Implement engineering controls (e.g., fume hoods, closed-system reactors) to minimize airborne exposure. Perform hazard assessments using DSC to identify exothermic decomposition risks above 200°C .

- Dispose of waste via incineration with alkali scrubbers to neutralize acidic byproducts .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the carcinogenicity of this compound?

- Methodological Answer :

- Cross-reference toxicological data from OECD-compliant assays (e.g., Ames test, micronucleus assay) to assess mutagenicity. Discrepancies may arise from impurity profiles (e.g., trace aryl amines); purify samples via recrystallization before testing .

- Apply systematic reviews (e.g., PRISMA guidelines) to evaluate study quality and experimental conditions (e.g., dosage, exposure duration) .

Q. Why do DFT-predicted and experimental dipole moments differ for this compound?

- Methodological Answer :

- Re-optimize molecular geometry using higher basis sets (e.g., def2-TZVP) and include solvent effects implicitly (e.g., SMD model). Validate with gas-phase microwave spectroscopy if feasible .

- Check for conformational flexibility (e.g., rotational isomers) via variable-temperature NMR to identify dynamic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.